molecular formula C12H9N3OS2 B2625105 (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 854002-63-4

(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2625105
CAS No.: 854002-63-4
M. Wt: 275.34
InChI Key: FNVAWWLZBCWYKN-TWGQIWQCSA-N
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Description

(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound that features a unique combination of benzodiazole and thiazolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-mercapto-3-methyl-1,3-thiazolidin-4-one with 2-formyl-1H-benzodiazole under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can vary from ethanol to dimethyl sulfoxide (DMSO).

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Biology and Medicine: Research has shown that derivatives of this compound exhibit promising biological activities, including antimicrobial, antifungal, and anticancer properties. These activities make it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, the compound’s unique chemical properties are leveraged in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-1,3-thiazolidin-4-one

Uniqueness: The presence of both benzodiazole and thiazolidinone moieties in (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one imparts unique chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-methyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-15-11(16)9(18-12(15)17)6-10-13-7-4-2-3-5-8(7)14-10/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKICPBADQOZHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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